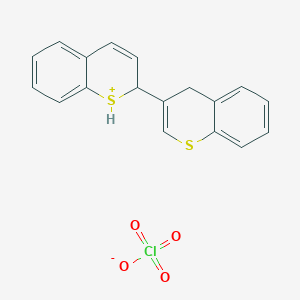
2-(4H-1-Benzothiopyran-3-yl)-2H-1-benzothiopyran-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) typically involves the reaction of benzothiopyran derivatives with perchloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) can be compared with other benzothiopyrylium salts and benzothiopyran derivatives. Similar compounds include:
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, chloride
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, bromide
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, iodide
The uniqueness of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) lies in its specific perchlorate anion, which can influence its chemical reactivity and properties compared to other similar compounds.
Properties
CAS No. |
100264-58-2 |
|---|---|
Molecular Formula |
C18H15ClO4S2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-(2H-thiochromen-1-ium-2-yl)-4H-thiochromene;perchlorate |
InChI |
InChI=1S/C18H14S2.ClHO4/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15;2-1(3,4)5/h1-10,12,18H,11H2;(H,2,3,4,5) |
InChI Key |
RDGSYVGABNFHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC=C1C3C=CC4=CC=CC=C4[SH+]3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


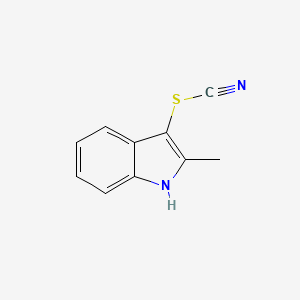
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)


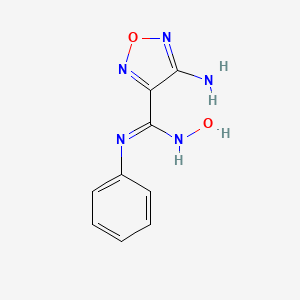

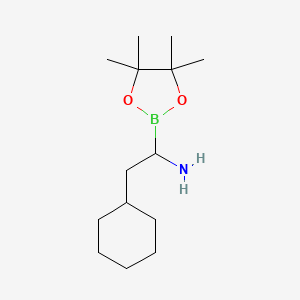

![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)
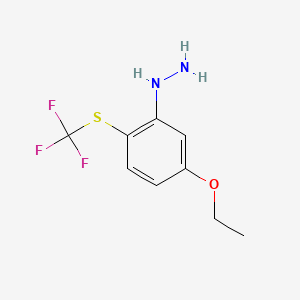

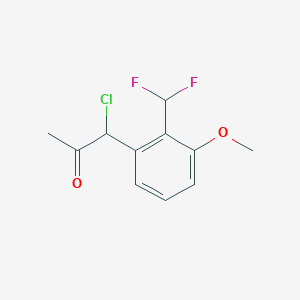
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)
